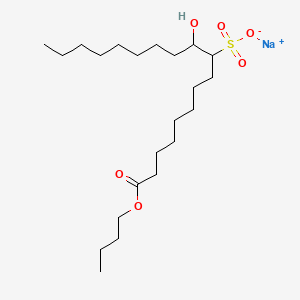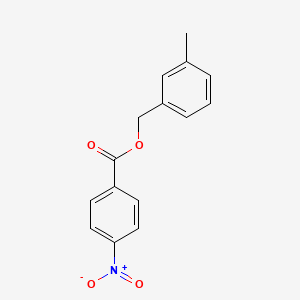
(3-Methylphenyl)methyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid 3-methylbenzyl ester is an organic compound that belongs to the class of nitrobenzoic acid esters. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which is further esterified with 3-methylbenzyl alcohol. The compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
The synthesis of 4-nitrobenzoic acid 3-methylbenzyl ester typically involves the esterification of 4-nitrobenzoic acid with 3-methylbenzyl alcohol. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
4-Nitrobenzoic acid 3-methylbenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 3-methylbenzyl alcohol. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or thioesters, using appropriate nucleophiles.
Scientific Research Applications
4-Nitrobenzoic acid 3-methylbenzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as polymers and resins, due to its ability to undergo polymerization and cross-linking reactions.
Biological Studies: It is employed in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid 3-methylbenzyl ester depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
4-Nitrobenzoic acid 3-methylbenzyl ester can be compared with other nitrobenzoic acid esters, such as:
4-Nitrobenzoic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of a 3-methylbenzyl group. It has different physical properties and reactivity.
4-Nitrobenzoic Acid Methyl Ester: Contains a methyl group instead of a 3-methylbenzyl group. It is more volatile and has different solubility characteristics.
4-Nitrobenzoic Acid Benzyl Ester: Has a benzyl group instead of a 3-methylbenzyl group. It exhibits different steric and electronic effects, influencing its reactivity and applications.
The uniqueness of 4-nitrobenzoic acid 3-methylbenzyl ester lies in its specific structural features, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
53218-08-9 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(3-methylphenyl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-11-3-2-4-12(9-11)10-20-15(17)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
NKSJKDPWIBQVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



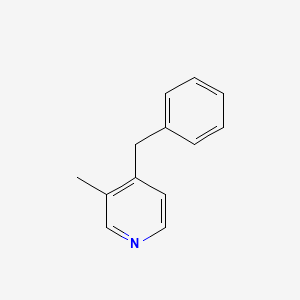
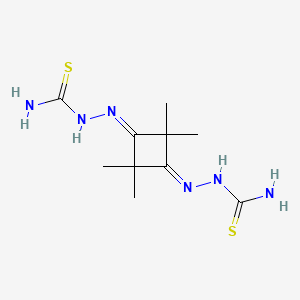
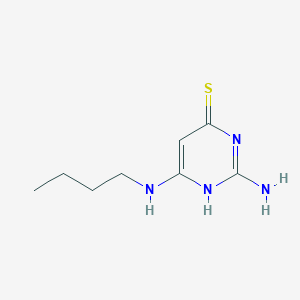

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

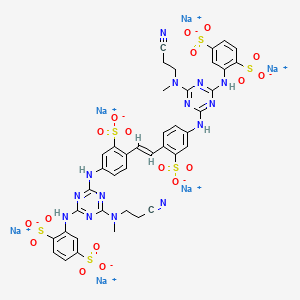
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)

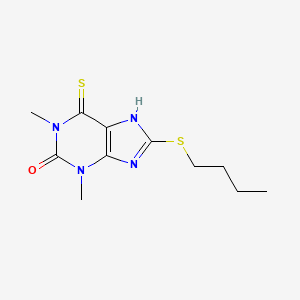

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
